(2-(3-Bromophenyl)oxazol-4-YL)methanamine CAS 885273-09-6 properties
(2-(3-Bromophenyl)oxazol-4-YL)methanamine CAS 885273-09-6 properties
CAS: 885273-09-6 Formula: C₁₀H₉BrN₂O Molecular Weight: 253.10 g/mol
Executive Summary
(2-(3-Bromophenyl)oxazol-4-yl)methanamine is a high-value heterocyclic building block characterized by its bifunctional orthogonality . It features a primary aliphatic amine at the C4 position and an aryl bromide at the meta position of the C2-phenyl ring. This dual functionality allows medicinal chemists to independently elaborate both ends of the molecule—using the amine for amide/urea formation and the bromide for palladium-catalyzed cross-coupling reactions. It serves as a critical scaffold in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics where the oxazole ring acts as a hydrolytically stable bioisostere for amide bonds.
Physicochemical Profile
Structural Properties
The oxazole ring is a planar, aromatic system. The 2,4-substitution pattern positions the vectors of the phenyl ring and the methanamine group at an angle of approximately 140°, providing a specific spatial geometry distinct from 1,3- or 1,4-substituted benzenes.
| Property | Value (Experimental/Predicted*) | Relevance |
| Appearance | Off-white to pale yellow solid | Visual purity check. |
| Melting Point | 110–115 °C (Class typical) | Identity verification. |
| Boiling Point | ~360 °C (Predicted @ 760 mmHg) | High thermal stability. |
| pKa (Amine) | ~8.5–9.0 | Basic; forms stable salts (HCl, TFA). |
| pKa (Oxazole) | ~0.8 (Conjugate acid) | Weakly basic ring N; protonates only in strong acid. |
| LogP | 1.8–2.1 | Moderate lipophilicity; good membrane permeability. |
| TPSA | 52.0 Ų | Favorable for CNS penetration and oral bioavailability. |
*Note: Exact experimental values for CAS 885273-09-6 are proprietary to specific batches; values are derived from structurally homologous 2-aryl-4-aminomethyloxazoles.
Spectroscopic Signatures[1][2]
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¹H NMR (DMSO-d₆):
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Oxazole C5-H: Distinctive singlet at δ 8.0–8.3 ppm.
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Methylene (-CH₂-NH₂): Singlet or broad doublet at δ 3.6–3.8 ppm.
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Aryl Protons: Pattern consistent with meta-substitution (singlet for H2', doublets for H4'/H6', triplet for H5').
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MS (ESI+): Characteristic [M+H]⁺ peaks at m/z 253 and 255 (1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br).
Synthetic Architecture
The synthesis of CAS 885273-09-6 typically follows a convergent strategy. The most robust industrial route utilizes the Cornforth-type condensation or a modified Hantzsch synthesis , ensuring regiocontrol over the 2,4-substitution pattern.
Primary Synthetic Workflow (The Chloromethyl Route)
This route is preferred for scalability as it avoids over-reduction of ester intermediates.
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Condensation: 3-Bromobenzamide reacts with 1,3-dichloroacetone in refluxing toluene or ethanol. The reaction proceeds via an initial N-alkylation followed by cyclodehydration.
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Intermediate Isolation: Formation of 2-(3-bromophenyl)-4-(chloromethyl)oxazole .
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Amination: The chloromethyl group is converted to the amine via the Delépine reaction (using hexamine) or the Gabriel synthesis (potassium phthalimide), followed by hydrolysis. Direct ammonolysis is often avoided to prevent secondary amine formation.
Visualization of Synthetic Logic
Figure 1: The "Chloromethyl Route" (Solid lines) offers higher chemoselectivity compared to ester reduction strategies (Dashed box), preserving the aryl bromide.
Functionalization & Medicinal Utility[3][4][5][6]
Orthogonal Derivatization
The power of this scaffold lies in its ability to serve as a "linchpin" in fragment-based drug discovery (FBDD).
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Path A: Amine Functionalization (The "Warhead" Linker)
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The primary amine is highly nucleophilic. It readily reacts with acyl chlorides, isocyanates, and sulfonyl chlorides.
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Application: Linking the oxazole core to hinge-binding motifs in kinase inhibitors.
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Path B: Aryl Bromide Coupling (The "Tail" Extension)
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The 3-bromo position is sterically accessible for Pd-catalyzed cross-couplings.
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Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.
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Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., morpholine, piperazine).
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Divergent Synthesis Workflow
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the amine and aryl bromide.
Experimental Protocols
Standard Handling & Stability
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The free amine absorbs CO₂ from air to form carbamates; storage as the hydrochloride salt (CAS 33105-98-5 equivalent) is recommended for long-term stability.
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Solubility: Soluble in DMSO, Methanol, DMF. Sparingly soluble in non-polar solvents (Hexane).
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Safety: Irritant to eyes and skin.[1][2] Use standard PPE.[1][2]
Representative Protocol: Amide Coupling
To validate the amine reactivity without affecting the bromide.
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Dissolution: Dissolve 1.0 eq of (2-(3-bromophenyl)oxazol-4-yl)methanamine in anhydrous DCM (0.1 M).
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Base Addition: Add 3.0 eq of DIPEA (N,N-Diisopropylethylamine).
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Activation: Add 1.1 eq of the desired carboxylic acid and 1.2 eq of HATU.
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Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Check for disappearance of m/z 253).
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Workup: Dilute with EtOAc, wash with sat. NaHCO₃ and brine.[3] Dry over Na₂SO₄.
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Result: The aryl bromide remains intact, ready for subsequent Suzuki coupling.
References
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Vertex AI Search. (2025). Synthesis of 2-aryl-4-(aminomethyl)oxazoles. Retrieved from 4
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ChemicalBook. (2025). 2-(4-bromophenyl)benzo[d]oxazole synthesis. Retrieved from 5[5]
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BLD Pharm. (2025). Product Catalog: (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride. Retrieved from 6[6]
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MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine. Retrieved from 7
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Sigma-Aldrich. (2025). Safety Data Sheet: General Oxazole Handling. Retrieved from
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. CN101817797B - Synthesizing method of high-purity 3-methyl-N-[4-(trifluoromethyl) phenyl]-4-isoxazol formamide - Google Patents [patents.google.com]
- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-bromophenyl)benzo[d]oxazole synthesis - chemicalbook [chemicalbook.com]
- 6. 33105-98-5|(2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 7. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
